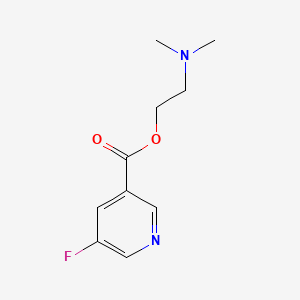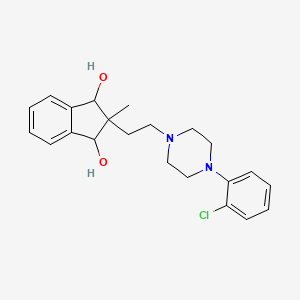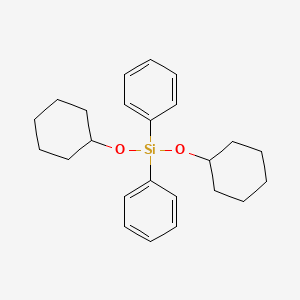
Bis(cyclohexyloxy)(diphenyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(cyclohexyloxy)(diphenyl)silane is an organosilicon compound characterized by the presence of two cyclohexyloxy groups and two phenyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexyloxy)(diphenyl)silane typically involves the reaction of diphenylsilane with cyclohexanol in the presence of a catalyst. The reaction proceeds via the formation of an intermediate silanol, which then undergoes further reaction to yield the desired product. Common catalysts used in this process include acids or bases that facilitate the formation of the silanol intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to optimize production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Bis(cyclohexyloxy)(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The cyclohexyloxy or phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as a transition metal complex, and may proceed under mild to moderate temperatures
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can lead to a variety of functionalized silanes depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Bis(cyclohexyloxy)(diphenyl)silane has several applications in scientific research:
Mecanismo De Acción
The mechanism by which bis(cyclohexyloxy)(diphenyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylsilane: A simpler analog with two phenyl groups and two hydrogen atoms attached to silicon.
Bis(diphenyl phosphine) dimethyl silane: Contains two diphenyl phosphine groups and two methyl groups attached to silicon.
Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: Features two aminophenoxy groups and a methylphenyl group attached to silicon.
Uniqueness
Bis(cyclohexyloxy)(diphenyl)silane is unique due to the presence of cyclohexyloxy groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in organic synthesis and materials science .
Propiedades
Número CAS |
18755-09-4 |
|---|---|
Fórmula molecular |
C24H32O2Si |
Peso molecular |
380.6 g/mol |
Nombre IUPAC |
dicyclohexyloxy(diphenyl)silane |
InChI |
InChI=1S/C24H32O2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h3-4,9-12,17-22H,1-2,5-8,13-16H2 |
Clave InChI |
JMMFORXGLNCMFR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


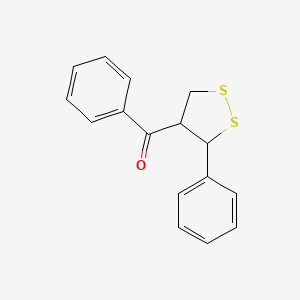
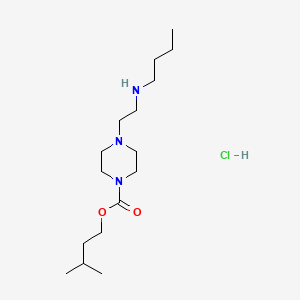
![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

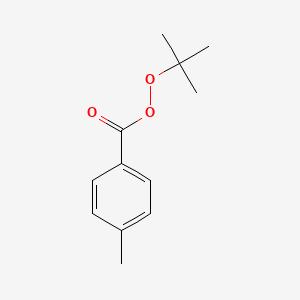
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
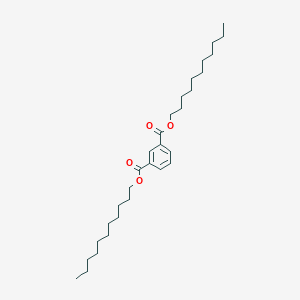


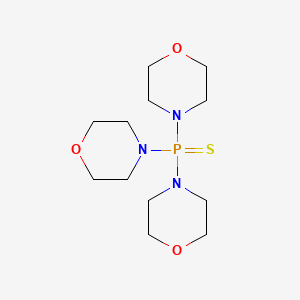
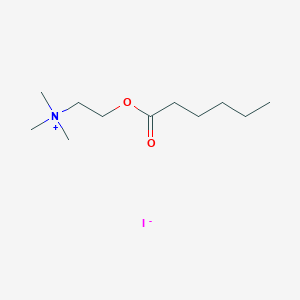
![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
